Cas no 28886-71-7 (Carbamic acid,N-[2-(2-hydroxyethoxy)ethyl]-, 2-hydroxyethyl ester)
28886-71-7 structure
Product Name:Carbamic acid,N-[2-(2-hydroxyethoxy)ethyl]-, 2-hydroxyethyl ester
CAS-nummer:28886-71-7
MF:C7H15NO5
MW:193.197702646255
CID:264349
PubChem ID:120078
Update Time:2025-04-19
Carbamic acid,N-[2-(2-hydroxyethoxy)ethyl]-, 2-hydroxyethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Carbamic acid,N-[2-(2-hydroxyethoxy)ethyl]-, 2-hydroxyethyl ester
- 2-hydroxyethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
- 2-Hydroxyethyl [2-(2-hydroxyethoxy)ethyl]carbamate
- Carbamic acid, N-(2-(2-hydroxyethoxy)ethyl)-, 2-hydroxyethyl ester
- Carbamic acid, (2-(2-hydroxyethoxy)ethyl)-, 2-hydroxyethyl ester
- 28886-71-7
- DTXSID5067421
- 2-Hydroxyethyl (2-(2-hydroxyethoxy)ethyl)carbamate
- AKOS017898817
-
- Inchi: 1S/C7H15NO5/c9-2-5-12-4-1-8-7(11)13-6-3-10/h9-10H,1-6H2,(H,8,11)
- InChI-sleutel: AHVZTTFUKJBHRJ-UHFFFAOYSA-N
- LACHT: O(CCO)CCNC(=O)OCCO
Berekende eigenschappen
- Exacte massa: 193.09505
- Monoisotopische massa: 193.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 8
- Complexiteit: 130
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1.6
- Topologisch pooloppervlak: 88Ų
Experimentele eigenschappen
- Dichtheid: 1.224
- Kookpunt: 392.1°Cat760mmHg
- Vlampunt: 190.9°C
- Brekindex: 1.478
- PSA: 88.02
Carbamic acid,N-[2-(2-hydroxyethoxy)ethyl]-, 2-hydroxyethyl ester Gerelateerde literatuur
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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